Dimethylsulfoxonium methylide
Overview
Description
Dimethylsulfoxonium methylide is a highly stable carbene precursor . It serves as a safer alternative to diazo compounds as it does not generate gases as byproducts . It has been shown to be effective in a wide array of transition metal catalyzed C-H functionalization and coupling reactions .
Synthesis Analysis
The ylides are generated in situ by the deprotonation of sulfonium halides with strong bases . Dimethyloxosulfonium methylide, known as the Corey-Chaykovsky Reagent, is a valuable alternative to dimethylsulfonium methylide and can be generated from trimethylsulfoxonium iodide . Higher substituted ylides can be generated selectively if one substituent is preferably deprotonated over the others .Chemical Reactions Analysis
The reaction of sulfur ylides with carbonyl compounds such as ketones or the related imines leads to the corresponding epoxides or aziridines . The reaction of sulfur ylides with enones gives cyclopropanes . The reaction of the Corey-Chaykovsky Reagent with enones is a 1,4-addition that is followed by ring closure to give a cyclopropane .Scientific Research Applications
Unique Reagent for Deprotection in Peptide Synthesis
Dimethylsulfoxonium methylide has been identified as a unique and effective reagent for the simultaneous deprotection of amino and carboxyl functions in N-Fmoc-α-amino acids and N-Fmoc-peptide esters. This methodology, applicable in both solution and solid-phase peptide synthesis, extends to peptides containing amino acids with acid-sensitive protecting groups. Significantly, it minimizes epimerization in the deprotection of N-Fmoc-dipeptide methyl esters (Spinella et al., 2013).
Ester Cleavage without Racemization
This compound exhibits unusual reactivity with esters under mild conditions, enabling rapid conversion to corresponding carboxylic acids at room temperature. Importantly, this process occurs without racemization in enantiopure substrates, and is not mediated by an ester hydrolysis mechanism, offering a novel alternative for ester cleavage in sensitive substrates (Leggio et al., 2012).
Oxidative Skeletal Transformations
In the presence of DMSO, this compound initiates oxidative skeletal transformations of trichlorocyclopentenone, leading to diverse by-products including lactones and cyclic orthoesters. This reaction's complexity is highlighted by the low yield of the expected epoxide (Ivanova et al., 1996).
Metal Complex Formation
This compound reacts with various metal chlorides (Au, Be, Al, Ga, In) to form thermally stable complexes. These include bis(this compound)gold(I) chloride and other unique compounds. These complexes showcase the versatile coordination chemistry of this compound with different metals (Yamamoto, 1987).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
dimethyl-methylidene-oxo-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c1-5(2,3)4/h1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWOHBPRFZIUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=C)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
173954-56-8 | |
Record name | Sulfoxonium, trimethyl-, inner salt, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173954-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
92.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5367-24-8 | |
Record name | Dimethylsulfoxonium methylide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIMETHYLSULFOXONIUM METHYLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q604D1T2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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